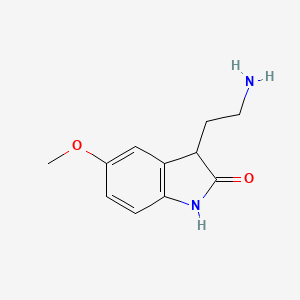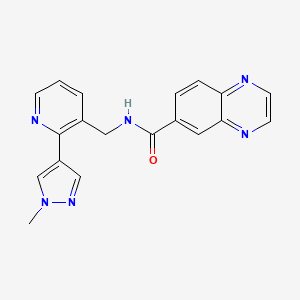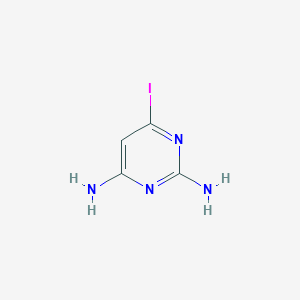
3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathway Studies
Research involving similar compounds focuses on understanding their metabolic pathways and identifying urinary metabolites following consumption or exposure. For instance, studies have identified various metabolites of synthetic indole-derived compounds using gas chromatography-mass spectrometry, highlighting the importance of these compounds in toxicological and pharmacokinetic studies (Kavanagh et al., 2012).
Disease Biomarker Identification
Metabolomics, the comprehensive measurement of metabolites in a biological fluid, has been employed to identify biomarkers for diseases such as diabetes. This approach has confirmed known biomarkers and suggested novel metabolites that could be linked to disease states, indicating the potential of indole derivatives in disease diagnosis and management (Suhre et al., 2010).
Toxicological Assessments
Certain indole derivatives have been the subject of toxicological assessments, investigating their potential side effects and impact on health. While the request specifically excludes details on drug side effects, it's worth noting that research in this area contributes to a broader understanding of the safety and risk profile of chemical compounds (Guerra, 1967).
Neuropsychological Applications
Studies have explored the neuropsychological implications of indole derivatives, examining their effects on neurotransmitter metabolites in conditions such as Rett syndrome. This research sheds light on the potential therapeutic applications of indole derivatives in modulating neurotransmitter activity (Perry et al., 1988).
Microbiome Interactions
Indole derivatives are also of interest in studying the human microbiome's impact on health. Compounds like 3-indoxyl sulfate, produced from tryptophan by gut bacteria, have been investigated for their role in kidney function, lipid metabolism, and interaction with the gut microflora. Such studies highlight the interplay between microbiome-derived metabolites and human health, suggesting avenues for therapeutic intervention (Weber et al., 2015).
Mécanisme D'action
Target of Action
The compound 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indole derivatives, and they play a crucial role in the biological activities of these compounds .
Mode of Action
The interaction of this compound with its targets can result in various changes. For instance, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely a result of the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound can be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, indole derivatives have been found to possess antiviral activity, suggesting that they may affect viral replication pathways . Similarly, their anti-inflammatory and anticancer activities suggest that they may influence inflammation and cell proliferation pathways .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, its antiviral activity suggests that it may inhibit viral replication at the molecular level . At the cellular level, its anticancer activity suggests that it may inhibit cell proliferation .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXJSGVGMWGQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)
![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)
